Cas no 210108-91-1 (5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane)

210108-91-1 structure
Productnaam:5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane Chemische en fysische eigenschappen
Naam en identificatie
-
- 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
- 5,8,9,10,14-Pentaacetoxy-3-benz
- (1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-Pentaac etoxy-3a-hydroxy-2,4a,6,9a-tetramethylhexadecahydrocyclopenta[b]f luoren-1-yl benzoate
- 5,8,9,10,14-Pentaacetoxy- 3-benz
- [ "" ]
- FS-9553
- InChI=1/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3/t19-,26-,27-,28+,29-,30+,32+,33+,34-,35+,36
- CHEMBL3941264
- IKVFCMXVZDVCLH-IEBUTITNSA-
- (1S,2S,3AR,4R,4AS,4BS,6R,8S,8AS,9AR,10R,10AR)-4,6,8,8A,10-PENTAKIS(ACETYLOXY)-3A-HYDROXY-2,4A,6,9A-TETRAMETHYL-DECAHYDRO-1H-CYCLOPENTA[B]FLUOREN-1-YL BENZOATE
- AKOS032961597
- [(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate
- Cyclopenta[b]fluorene-1,3a,4,6,8,8a,10(1H,4H)-heptol, dodecahydro-2,4a,6,9a-tetramethyl-, 4,6,8,8a,10-pentaacetate 1-benzoate, (1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-
- 210108-91-1
-
- Inchi: InChI=1S/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3/t19-,26-,27-,28+,29-,30+,32+,33+,34-,35+,36+,37-/m0/s1
- InChI-sleutel: IKVFCMXVZDVCLH-IEBUTITNSA-N
- LACHT: O=C(O[C@@H]4[C@H]1[C@@](O)([C@H](OC(=O)C)[C@@]2([C@@]([C@@H]1OC(=O)C)(C)C[C@@]3(OC(=O)C)[C@@H](OC(=O)C)C[C@@](OC(=O)C)(C)C[C@@H]23)C)C[C@@H]4C)c5ccccc5
Berekende eigenschappen
- Exacte massa: 700.30900
- Monoisotopische massa: 700.30949158g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 13
- Zware atoomtelling: 50
- Aantal draaibare bindingen: 13
- Complexiteit: 1420
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 12
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 178Ų
- XLogP3: 4
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.3±0.1 g/cm3
- Kookpunt: 682.9±55.0 °C at 760 mmHg
- Vlampunt: 199.9±25.0 °C
- PSA: 178.03000
- LogboekP: 3.85780
- Dampfdruk: 0.0±2.2 mmHg at 25°C
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3097-5mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 5mg |
¥ 3940 | 2024-07-20 | ||
TargetMol Chemicals | TN3097-1 mL * 10 mM (in DMSO) |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
A2B Chem LLC | AB19791-5mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 5mg |
$702.00 | 2024-04-20 | ||
TargetMol Chemicals | TN3097-1 ml * 10 mm |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 1 ml * 10 mm |
¥ 6010 | 2024-07-20 | ||
TargetMol Chemicals | TN3097-1 ml * 10 mm |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 1 ml * 10 mm |
¥ 6010 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3097-1 mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3097-5 mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
Cooke Chemical | M5047135-5mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 95% | 5mg |
RMB 2660.00 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P26580-5mg |
(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-Pentaac etoxy-3a-hydroxy-2,4a,6,9a-tetramethylhexadecahydrocyclopenta[b]f luoren-1-yl benzoate |
210108-91-1 | 5mg |
¥5600.0 | 2022-04-27 | ||
TargetMol Chemicals | TN3097-5mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 5mg |
¥ 3940 | 2024-07-24 |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane Gerelateerde literatuur
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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